molecular formula C44H36FeN8+5 B1198554 Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex CAS No. 60489-13-6

Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex

Cat. No. B1198554
CAS RN: 60489-13-6
M. Wt: 732.7 g/mol
InChI Key: KPPUTYQVYHFIFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such complexes often involves the coordination of an iron(III) ion with a porphyrin ligand that has been substituted with N-methyl-4-pyridinium groups. These syntheses can be achieved under various conditions, adjusting factors such as solvent, temperature, and pH to optimize yield and purity. For example, Aydinoglu et al. (2010) discuss the ability of the macrocyclic porphyrin to coordinate Cu(II) even at very low pH values, indicating a versatile ligand framework for metal coordination (Aydinoglu et al., 2010).

Molecular Structure Analysis

The molecular structure of these complexes is characterized by a central iron(III) ion surrounded by a porphyrin ring, with N-methyl-4-pyridinium groups attached to the periphery. This structure facilitates various axial ligand interactions and substitutions, affecting the complex's physical and chemical properties. Structural studies, such as those by Schareina and Kempe (2000), provide detailed insights into the configuration and bonding within these complexes, highlighting the role of interporphyrin hydrogen bonding in the formation of wide open channels or cavities (Schareina & Kempe, 2000).

Chemical Reactions and Properties

These iron(III) porphyrin complexes participate in a variety of chemical reactions, notably acting as catalysts in oxidation and reduction processes. The axial-ligand replacement, such as that investigated by Arifuku et al. (1986), showcases the complex's ability to undergo ligand exchange reactions, significantly altering its reactivity and catalytic properties (Arifuku et al., 1986).

Physical Properties Analysis

The physical properties, including solubility, dimerization behavior, and photophysical characteristics, are crucial for understanding the applications of these complexes. Brookfield et al. (1985) discuss the dimerization of meso-Tetrakis(N-methyl-4-pyridyl)-porphine in aqueous solution, indicating significant effects on luminescence properties (Brookfield et al., 1985).

Chemical Properties Analysis

Chemically, these complexes exhibit a range of behaviors such as redox activity, binding interactions with biomolecules, and catalytic performance. The study by Watson et al. (2005) on low-spin Fe(III) complexes provides insight into their electronic structures and the impact of axial ligands on their reactivity (Watson et al., 2005).

Scientific Research Applications

Cancer Therapy and Antimicrobial Applications

The cationic porphyrin, TMPyP, demonstrates high singlet oxygen generation upon light activation and strong DNA affinity. Its applications in photodynamic therapy (PDT) for cancer treatment and antimicrobial PDT are notable. TMPyP and its derivatives exhibit synergistic effects with other photosensitizers and chemotherapeutic agents, enhancing anti-tumor outcomes and reducing resistance. Novel applications include nanoparticle-mediated delivery, controlled drug release, biosensing, and G-quadruplex stabilization for tumor growth inhibition (Garcia-Sampedro et al., 2019).

DNA Binding Interactions

Cationic porphyrins, such as H2T4, demonstrate unique DNA binding interactions, crucial for therapeutic applications. These compounds bind to DNA either externally or through intercalation, influenced by the DNA's base composition rather than sequence. The structural diversity and recognition modes of G-quadruplexes by these porphyrins highlight their potential in drug design, especially for cancer therapy (McMillin et al., 2005).

G-Quadruplex Interactions

The interactions of TMPyP and its analogs with DNA sequences forming G-quadruplexes and duplex structures underpin their relevance in anticancer drug design. Modifications to increase selectivity for G-quadruplexes over duplex structures have been explored, showing promising selectivity patterns, especially for AgII derivatives of TMPyP (Ramos et al., 2021).

Catalysis

Iron and manganese porphyrin-catalyzed enantioselective epoxidation of terminal olefins represents a significant area of application. These catalysts demonstrate high enantiomeric excess and turnover numbers, offering a promising alternative to traditional epoxidation catalysts. This highlights the potential of easy-to-prepare porphyrin catalysts in future synthetic applications (Rose et al., 2005).

Spin Crossover and Molecular Switches

Discrete polynuclear iron(II) complexes, including those with porphyrinic components, exhibit spin crossover (SCO) properties. These materials are explored for their potential in displays, sensors, actuators, or memory components due to their abrupt, hysteretic, and multistep switching capabilities (Hogue et al., 2018).

properties

IUPAC Name

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPUTYQVYHFIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36FeN8+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209226
Record name Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fet4MPyP

CAS RN

60489-13-6
Record name Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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